molecular formula C10H7ClFNS B2987159 4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole CAS No. 138128-84-4

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole

Cat. No.: B2987159
CAS No.: 138128-84-4
M. Wt: 227.68
InChI Key: WJTKLJHGGGNKNE-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole is a halogenated thiazole derivative characterized by a chloromethyl group at the 4-position and a 2-fluorophenyl substituent at the 2-position of the thiazole ring. Thiazoles are widely studied for their pharmacological relevance, including antimicrobial, antiviral, and enzyme inhibitory activities .

Properties

IUPAC Name

4-(chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTKLJHGGGNKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138128-84-4
Record name 4-(chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Substituent Variations

Key structural analogs differ in substituents at the 2- and 4-positions of the thiazole core. These variations significantly impact physicochemical properties and biological activity:

Table 1: Structural Comparison of Selected Thiazole Derivatives
Compound Name R1 (Position 4) R2 (Position 2) Key Features Reference
4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole Chloromethyl 2-fluorophenyl High reactivity due to chloromethyl; potential antimicrobial activity
EMAC2067 4-nitrophenyl 2-bromophenyl Nitro group enhances electron-withdrawing effects; HIV-1 RT inhibition
4-(4-Chlorophenyl)-2-hydrazinylthiazole 4-chlorophenyl Hydrazinyl Hydrazine moiety enables Schiff base formation; antioxidant applications
4-(Trifluoromethylphenyl)-thiazole (Compound 2e) Trifluoromethylphenyl Variable Strong π–π interactions with AChE; anti-Alzheimer potential
2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole 4-chlorophenyl 4-chloro-3-nitrophenyl Planar crystal structure; stabilized by C–H···Cl/O hydrogen bonds

Key Observations :

  • Halogen Effects : Chloro and fluoro substituents improve metabolic stability and binding affinity to biological targets .
  • Electron-Withdrawing Groups : Nitro and trifluoromethyl groups enhance interactions with enzymes (e.g., HIV-1 RT, AChE) .
  • Reactive Sites : Chloromethyl groups facilitate nucleophilic substitution reactions, enabling derivatization into prodrugs or conjugates .

Physicochemical Properties

Physical properties such as melting points, solubility, and stability vary with substituents:

Table 2: Physicochemical Properties of Selected Compounds
Compound Name Melting Point (°C) Solubility Molecular Weight (g/mol) Stability Notes Reference
4-(Chloromethyl)-2-(1-methylethyl)-1,3-thiazole 235.8 (decomp.) Low in water 175.68 Sensitive to moisture; room-temperature storage
EMAC2071 237 (decomp.) DMSO-soluble 426.3 High thermal stability; 93.93% yield
4-(Chlorophenyl)-2-(chloromethyl)-1,3-thiazole Not reported Organic solvents 226.17 Hydrochloride salt improves crystallinity

Key Observations :

  • Decomposition Trends : Derivatives with nitro or bromo substituents often decompose at higher temperatures (>200°C) .
  • Solubility : Polar groups (e.g., hydrazinyl) improve aqueous solubility, while aromatic substituents favor organic solvents .

Key Observations :

  • Antimicrobial Potency : Fluorophenyl and chlorophenyl groups enhance activity against Gram-positive bacteria .
  • Enzyme Inhibition : Trifluoromethyl and nitro groups improve binding to hydrophobic enzyme pockets .

Key Observations :

    Biological Activity

    4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by case studies and research findings.

    • Chemical Formula : C10H8ClFNS
    • Molecular Weight : 229.69 g/mol
    • Structure : The compound features a thiazole ring substituted with a chloromethyl and a fluorophenyl group, which influences its reactivity and biological interactions.

    Anticancer Properties

    Recent studies have highlighted the potent anticancer activity of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines.

    • Cell Lines Tested :
      • MCF-7 (breast cancer)
      • MDA-MB-231 (breast cancer)
    • IC50 Values :
      • MCF-7: 5.73 µM
      • MDA-MB-231: 12.15 µM
      • Comparison with staurosporine (IC50 = 6.77 and 7.03 µM) indicates comparable efficacy .

    The mechanism of action includes:

    • Inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.093 µM.
    • Induction of apoptosis and necrosis in MCF-7 cells.
    • Cell cycle arrest at the G1 phase, reducing the population in the G2/M phase .

    Antimicrobial Activity

    This compound has also shown promising antimicrobial properties against various pathogens.

    • Tested Microorganisms :
      • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
      • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
    • Minimum Inhibitory Concentration (MIC) values indicate moderate activity compared to standard antibiotics like chloramphenicol .

    Structure-Activity Relationships (SAR)

    The presence of electron-withdrawing groups such as chlorine enhances the biological activity of thiazole derivatives. For instance, compounds with nitro or methoxy groups in specific positions on the aromatic ring have demonstrated improved antimicrobial activity .

    Study on Anticancer Activity

    A study conducted by researchers evaluated various thiazole derivatives for their anticancer properties. Among them, compound 4 was identified as having the highest potency against breast cancer cell lines, showcasing its potential for further development as an anticancer agent .

    Study on Antimicrobial Activity

    Another investigation focused on the antimicrobial efficacy of thiazole derivatives against a panel of bacteria and fungi. The results indicated that while some compounds exhibited low MIC values against Gram-positive strains, their antifungal activities were notably higher .

    Research Findings

    Activity Type Cell Line / Microorganism IC50 / MIC Reference
    AnticancerMCF-75.73 µM
    AnticancerMDA-MB-23112.15 µM
    AntimicrobialStaphylococcus aureusMIC not specified
    AntimicrobialPseudomonas aeruginosaMIC not specified

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